molecular formula C17H13ClN2O2 B278256 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide

3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B278256
M. Wt: 312.7 g/mol
InChI Key: NKLXKSLRPOJXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H13ClN2O2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with quinoline-8-amine. The reaction is facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under anhydrous conditions. The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of 3-amino-4-methoxy-N-quinolin-8-ylbenzamide.

    Oxidation: Formation of 3-chloro-4-formyl-N-quinolin-8-ylbenzamide.

    Reduction: Formation of 3-chloro-4-methoxy-N-quinolin-8-ylbenzylamine.

Scientific Research Applications

3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of cell signaling pathways and molecular interactions.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxy-N-(quinolin-8-yl)benzamide: Similar in structure but with different substituents on the benzene ring.

    4-methoxy-N-quinolin-8-ylbenzamide: Lacks the chlorine substituent.

    3-chloro-N-quinolin-8-ylbenzamide: Lacks the methoxy substituent.

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

3-chloro-4-methoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C17H13ClN2O2/c1-22-15-8-7-12(10-13(15)18)17(21)20-14-6-2-4-11-5-3-9-19-16(11)14/h2-10H,1H3,(H,20,21)

InChI Key

NKLXKSLRPOJXHI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.